3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a tricyclic framework with a seven-membered diazepine ring. Key structural features include:
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-[4-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N2O3/c1-35-24-12-9-17(15-25(24)36-2)18-13-22-26(23(34)14-18)27(33-21-6-4-3-5-20(21)32-22)16-7-10-19(11-8-16)28(29,30)31/h3-12,15,18,27,32-33H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKDWJAHLZCIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)C(F)(F)F)C(=O)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 378204-73-0) is a synthetic derivative belonging to the dibenzo[1,4]diazepine class. Its unique structure incorporates both methoxy and trifluoromethyl groups, which are known to influence biological activity. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula: C34H35F3N2O4
- Molecular Weight: 592.65 g/mol
- CAS Number: 378204-73-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential pharmacological applications. Key areas of interest include:
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Trifluoromethyl Phenyl Derivative | Staphylococcus aureus | Low MIC values (specific values not provided) | Disruption of cell wall synthesis |
| Similar Diazepine Derivative | Enterococcus faecalis | Low MIC values (specific values not provided) | Inhibition of protein synthesis |
2. Anticancer Potential
Compounds similar to the target molecule have been evaluated for anticancer activity against various human tumor cell lines. Some studies report moderate to significant activity against renal and breast cancer cells . The presence of methoxy groups is believed to enhance lipophilicity and cellular uptake, contributing to their efficacy.
3. Neuropharmacological Effects
Dibenzo[1,4]diazepines are often investigated for their neuropharmacological properties. The target compound may exhibit anxiolytic or sedative effects due to its structural similarity to known benzodiazepines. Preliminary docking studies suggest potential interactions with GABA receptors .
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted on a series of trifluoromethyl-containing compounds showed that those with similar structures to the target compound exhibited potent antibacterial effects with minimal cytotoxicity towards human cells . The research highlighted the importance of the trifluoromethyl group in enhancing antibacterial activity.
Case Study 2: Anticancer Evaluation
In vitro assays demonstrated that related compounds had significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the exact pathways involved in the anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent-Driven Comparative Analysis
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity : The CF₃ group in the target compound enhances membrane permeability compared to nitro () or pyridinyl () groups.
- Solubility : The 3,4-dimethoxyphenyl group may improve aqueous solubility relative to single methoxy () or chloro substituents () due to increased hydrogen-bonding capacity.
Spectral and Structural Characterization
- NMR : The 3,4-dimethoxy protons would exhibit distinct δ ~3.8–4.0 ppm (methoxy) and aromatic proton splitting patterns, differentiating it from single-methoxy analogs (δ ~3.7 ppm) .
- Crystallography : highlights the planar diazepine core in related compounds, with substituent orientation influencing crystal packing .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this dibenzo[1,4]diazepinone derivative, and what are the critical optimization parameters?
- Methodological Answer : The synthesis of dibenzo[1,4]diazepinones typically involves multi-step organic reactions, including cyclocondensation and palladium-catalyzed cross-coupling. For example, palladium(II)-catalyzed cyclization with arylboronic acids (e.g., trifluoromethylphenylboronic acid) is effective for introducing aromatic substituents . Key parameters include temperature control (e.g., 100°C in sealed tubes), stoichiometric ratios (e.g., 1:1.5 for boronic acid equivalents), and purification via column chromatography . Optimizing reaction time and catalyst loading (e.g., Pd(OAc)₂) can mitigate side-product formation.
Q. How can the compound’s structural conformation and crystallinity be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving conformational details. For analogous compounds, monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, β = 101.49°) have been reported . Hydrogen bonding networks (e.g., O–H···O interactions in monohydrates) and torsional angles (e.g., C3–C4–C8–C7 = 108.53°) are critical for stability . Pair SCXRD with DFT calculations to validate bond lengths and angles.
Q. What structure-activity relationships (SAR) are observed in similar dibenzo[1,4]diazepinones?
- Methodological Answer : Substitutions at the 3- and 11-positions significantly modulate bioactivity. For example:
- 3,4-Dimethoxyphenyl groups : Enhance lipophilicity and CNS penetration due to methoxy electron-donating effects .
- Trifluoromethyl groups : Improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
Systematic SAR studies should compare IC₅₀ values against receptor isoforms (e.g., GABAₐ for anxiolytic activity) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with neurological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can map binding modes. Use crystal structures of homologous targets (e.g., PDB ID 3T1) to model interactions with neurotransmitter receptors . Key parameters include:
- Binding energy : ΔG ≤ -8 kcal/mol suggests strong affinity.
- Residue interactions : Hydrogen bonds with Ser²⁰⁷ (GABAₐ) or π-π stacking with Tyr¹⁶⁰ .
Validate predictions with in vitro assays (e.g., radioligand displacement).
Q. What experimental designs are suitable for resolving contradictions in pharmacological data?
- Methodological Answer : Implement split-plot or factorial designs to isolate variables (e.g., dose, administration route, receptor subtype). For example:
- Primary plot : Compare efficacy across doses (1–100 µM).
- Subplot : Test receptor selectivity (e.g., GABAₐ vs. 5-HT₃).
- Sub-subplot : Evaluate time-dependent effects (acute vs. chronic exposure) .
Use ANOVA with post-hoc Tukey tests to analyze interactions.
Q. How can environmental stability and degradation pathways be assessed?
- Methodological Answer : Conduct accelerated degradation studies under controlled conditions:
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC-MS for cleavage products (e.g., loss of trifluoromethyl group).
- Photolytic stability : Expose to UV light (λ = 254 nm) and quantify degradation with UV-Vis spectroscopy .
Pair with QSAR models to predict eco-toxicity endpoints (e.g., LC₅₀ for aquatic organisms).
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multi-step synthesis?
- Answer :
- Intermediate purification : Use flash chromatography after each step to remove byproducts.
- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance cross-coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve regioselectivity .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity?
- Answer :
- Force field refinement : Adjust parameters in MD simulations to better reflect solvent effects (e.g., explicit water models).
- Proteomics integration : Validate target engagement using affinity chromatography-mass spectrometry .
- Free energy perturbation (FEP) : Calculate relative binding energies for analogs to identify false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
